molecular formula C5H11NO2 B7942445 3-Methoxy-N-methyl-propanamide

3-Methoxy-N-methyl-propanamide

Cat. No.: B7942445
M. Wt: 117.15 g/mol
InChI Key: SIXSDXBPHBHLPS-UHFFFAOYSA-N
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Description

3-Methoxy-N-methyl-propanamide is an organic compound with the molecular formula C6H13NO2. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

3-Methoxy-N-methyl-propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions and protein modifications.

    Medicine: It may serve as a precursor for the development of pharmaceutical agents.

    Industry: The compound is utilized in the production of polymers and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-N-methyl-propanamide can be synthesized through several methods. One common synthetic route involves the reaction of 3-methoxypropanoic acid with N-methylamine. The reaction typically occurs under mild conditions, with the use of a dehydrating agent such as thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The compound is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N-methyl-propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed.

Major Products Formed

    Oxidation: 3-Methoxypropanoic acid.

    Reduction: 3-Methoxy-N-methylpropanamine.

    Substitution: Various substituted amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methyl-propanamide involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved may include amide hydrolysis and subsequent reactions with other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxypropanoic acid
  • N-Methylpropanamide
  • 3-Methoxy-N,N-dimethylpropanamide

Uniqueness

3-Methoxy-N-methyl-propanamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it suitable for various applications in both aqueous and organic environments.

Properties

IUPAC Name

3-methoxy-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-6-5(7)3-4-8-2/h3-4H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIXSDXBPHBHLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50613720
Record name 3-Methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38188-92-0
Record name 3-Methoxy-N-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50613720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-N-methylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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